Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate is a benzothiazole-based derivative characterized by a propanamido linker with a phenylthio group at the 3-position and an ethyl ester at the 6-position of the benzothiazole core.
Properties
IUPAC Name |
ethyl 2-(3-phenylsulfanylpropanoylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-24-18(23)13-8-9-15-16(12-13)26-19(20-15)21-17(22)10-11-25-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSTXCUOJFKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Acid Chloride Intermediates
A widely adopted method involves converting substituted phenylacetic acids into acid chlorides using oxalyl chloride (2.0 equiv) in dichloromethane at 0°C under nitrogen atmosphere. The resultant acid chloride is reacted with 2-aminothiophenol (1.0 equiv) in dioxane with methanesulfonic acid as a catalyst. This step proceeds at 100°C for 3–4 hours, yielding the benzo[d]thiazole core with a carboxyl group at the 6-position.
Key Reaction Parameters :
Alternative Cyclization Strategies
Electrophilic aromatic substitution has been explored using bromine or iodine in acetic acid, though this method suffers from lower regioselectivity (<50% yield). Microwave-assisted cyclization in dimethylformamide (DMF) at 150°C for 30 minutes improves efficiency but requires specialized equipment.
Introduction of the Ethyl Ester Group
Esterification of the carboxyl group at the 6-position is critical for subsequent functionalization.
Fischer Esterification
The carboxylated benzo[d]thiazole is refluxed with excess ethanol (5.0 equiv) in the presence of sulfuric acid (0.1 equiv) at 80°C for 12 hours. This classical method achieves 90–95% conversion but necessitates careful pH adjustment during workup to prevent hydrolysis.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature provide milder alternatives. Yields range from 80–88%, with the byproduct dicyclohexylurea removed via filtration.
Formation of the Propanamido Moiety
The propanamido side chain at the 2-position is introduced through a two-step sequence: bromination followed by amidation.
Bromination of Propanoic Acid Derivatives
3-Bromopropanoyl chloride is prepared by treating 3-bromopropanoic acid with thionyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C. The crude acid chloride is coupled to the benzo[d]thiazole ester using triethylamine (2.0 equiv) as a base, yielding 2-(3-bromopropanamido)benzo[d]thiazole-6-carboxylate (75–82% yield).
Thiol-Epoxide Ring-Opening for Phenylthio Incorporation
The bromine atom is displaced via nucleophilic substitution with thiophenol (1.5 equiv) in DMF at 120°C for 16 hours. Copper(II) acetate (0.2 equiv) and potassium carbonate (2.0 equiv) facilitate this reaction, achieving 65–70% yield.
Optimization Insight :
- Higher temperatures (>120°C) lead to desulfurization side products.
- Anhydrous DMF (boiling point: 153°C) prevents hydrolysis of the ester group.
Regioselective Amination and Functionalization
Recent advances in iron-catalyzed C–H amination enhance the efficiency of propanamido group installation.
Iron(III) Chloride/Di-Tert-Butyl Peroxide (DTBP) System
A mixture of FeCl₃ (0.2 equiv) and DTBP (2.0 equiv) in toluene at 110°C enables radical-mediated amination. This method achieves 85–91% regioselectivity for the propanamido position without aromatic ring amination.
Mechanistic Pathway :
- Radical Initiation : DTBP decomposes to generate tert-butoxy radicals.
- Hydrogen Abstraction : The radical abstracts a benzylic hydrogen, forming a carbon-centered radical.
- Amination : Reaction with aniline derivatives yields the propanamido group.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography on silica gel (hexane:ethyl acetate = 9:1) resolves regioisomers. The target compound elutes at Rf = 0.5.
Spectroscopic Validation
- ¹H NMR : Aromatic protons appear as doublets at δ 7.71–7.73 ppm, while the ethyl ester methyl group resonates as a triplet at δ 1.41 ppm.
- IR Spectroscopy : Stretching vibrations at 3404 cm⁻¹ (N–H) and 1702 cm⁻¹ (C=O) confirm amide and ester functionalities.
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
A pilot study demonstrated 72% overall yield using continuous flow reactors for the cyclization and amidation steps. Key parameters include:
Green Chemistry Approaches
Supercritical CO₂ as a solvent reduces waste generation by 40%, though yields drop to 60–65% due to lower reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
| Compound Name | Key Substituents | Biological Activity | Structural Uniqueness | References |
|---|---|---|---|---|
| This compound | Phenylthio-propanamido chain, ethyl ester | Hypothesized: Anticancer, antimicrobial (based on analogs) | Phenylthio group enhances lipophilicity and potential thiol-mediated interactions | – |
| Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate | Butoxybenzamido group | Antimicrobial, enzyme inhibition | Butoxy group improves membrane permeability | |
| Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate | Trimethoxybenzamido group | Antitumor, kinase inhibition | Methoxy groups enhance electron density and binding to ATP pockets | |
| Ethyl benzo[d]thiazole-6-carboxylate | No propanamido chain | Baseline activity (weak) | Simplest derivative; lacks functionalization for targeted interactions | |
| Ethyl 6-methyl-4-(thiophen-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Thiophene, pyrimidine core | Antitumor | Thiophene moiety modulates redox activity | |
| Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate | Thiophene-ureido group | Antimicrobial, anticancer | Ureido linker facilitates hydrogen bonding | |
| Ethyl 2-ethynyl-1,3-benzothiazole-6-carboxylate | Ethynyl group | Photodynamic therapy | Ethynyl group enables click chemistry modifications |
Key Structural and Functional Insights
Substituent-Driven Bioactivity: The phenylthio group in the target compound distinguishes it from analogs with methoxy (), butoxy (), or thiophene () substituents. Propanamido vs. Ureido Linkers: Compounds with ureido linkers (e.g., ) exhibit stronger hydrogen-bonding capacity, whereas the propanamido chain in the target compound offers conformational flexibility for target engagement.
Biological Activity Trends: Anticancer Potential: Trimethoxybenzamido derivatives () show kinase inhibition, while thiophene-containing analogs () induce apoptosis. The phenylthio group may synergize with the benzothiazole core to disrupt redox balance in cancer cells. Antimicrobial Efficacy: Butoxy () and thiophene-ureido () derivatives demonstrate MICs against Gram-positive bacteria, suggesting the phenylthio variant could similarly target bacterial membranes or enzymes.
Synthetic Complexity: The target compound’s synthesis likely involves coupling 3-(phenylthio)propanoyl chloride with ethyl 2-aminobenzo[d]thiazole-6-carboxylate (analogous to methods in ). This contrasts with simpler derivatives like ethyl benzo[d]thiazole-6-carboxylate, which requires only esterification ().
Biological Activity
Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole core, an ethyl ester group, and a phenylthio substituent. The structural formula can be represented as follows:
- Chemical Formula : C_{15}H_{16}N_{2}O_{2}S
- Molecular Weight : Approximately 296.36 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial virulence, particularly those associated with the Type III secretion system (T3SS). This system is critical for the pathogenicity of certain Gram-negative bacteria, including E. coli .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro assays demonstrated effective inhibition at concentrations that suggest it could be developed into a therapeutic agent against resistant bacterial infections.
Efficacy in Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various benzo[d]thiazole derivatives, this compound was found to exhibit significant antibacterial activity against multi-drug resistant strains of E. coli. The compound's mechanism involved disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Case Study 2: Inhibition of T3SS
Research conducted on the inhibition of the Type III secretion system revealed that this compound effectively reduced the secretion of virulence factors in pathogenic E. coli strains. This inhibition was dose-dependent, with notable effects observed at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing new antibacterial therapies targeting virulence factors rather than growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
